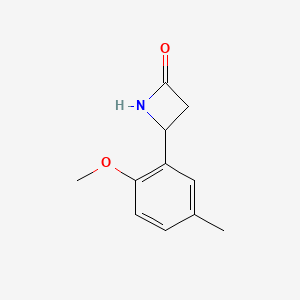

4-(2-Methoxy-5-methylphenyl)azetidin-2-one

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(2-methoxy-5-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-7-3-4-10(14-2)8(5-7)9-6-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |

InChI Key |

IDBQZMUSAOXEHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method for synthesizing azetidin-2-one derivatives is the Staudinger synthesis, which involves the reaction of imines with ketenes.

For this compound, the precursor imine can be derived from 2-methoxy-5-methylbenzaldehyde and an appropriate amine. Reaction conditions often include:

- Solvent: Dichloromethane or toluene

- Temperature: Room temperature to reflux

- Catalyst: Lewis acids such as titanium tetrachloride or boron trifluoride

Another method involves forming Schiff base intermediates from substituted aldehydes and 2-amino-1,3,4-oxadiazoles/thiadiazoles, followed by cyclization with chloroacetyl chloride. For example, triethylamine is added dropwise to a mixture of Schiff base and chloroacetyl chloride under vigorous stirring to yield azetidin-2-one derivatives. Column chromatography (e.g., silica gel) is used for purification. Alternative routes may include hypervalent iodine reagents for azide incorporation, as seen in azidolactone synthesis.

A general procedure for the synthesis of 4-(2H-chromene-3yl)-3-phenoxy-1-(4-methylphenyl) azetidin-2-ones is as follows:

- To a solution of 2H-chromene-3-(4'-methoxyphenyl)imine in dry dichloromethane at 0 °C, add triethylamine dropwise with constant stirring. Continue stirring for about half an hour after the addition of triethylamine is completed.

- Add phenoxyacetyl chloride in dry dichloromethane at 0°C for 45 minutes and stir at the same temperature for 1 hour.

- Remove the ice bath and continue stirring for 18 hours at room temperature.

- Add water and stir for a further 30 minutes.

- Separate the organic layer and wash it with water, then dry over anhydrous sodium sulfate.

- Evaporate the solvent to obtain a crude solid, which is purified by column chromatography over 60-120 mesh silica gel, eluting with petroleum ether: ethyl acetate (7:3) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up efficiently. The use of automated reactors and in-line purification systems is common in industrial settings.

Structural Characterization

X-ray crystallography is considered the gold standard for unambiguous structural determination. For the title compound, single-crystal X-ray diffraction (Cu-Kα radiation) confirms the planar oxazolone ring and methoxybenzylidene substituent geometry. Complementary techniques include \$$^1H\$$- and \$$^13C\$$-NMR (in \$$CDCl_3\$$) for functional group analysis, IR spectroscopy for carbonyl stretches (~1750 \$$cm^{-1}\$$), and HRMS (ESI) for molecular weight validation.

Biological Activity

This compound is a derivative of azetidinone, a class of compounds known for their diverse biological activities. Azetidinones have garnered attention due to their potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Research indicates that azetidinone derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as inhibition of tubulin polymerization and modulation of cell cycle regulators.

Table 1: Anticancer Activity of Azetidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.075 | Induces apoptosis via tubulin interaction |

| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | SiHa | 0.045 | Apoptosis induction through caspase activation |

| 3-chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 | 0.095 | Inhibition of cell cycle progression |

Chemical Reactions Analysis

Ring-Opening Reactions

The strained β-lactam ring undergoes acid- or base-catalyzed hydrolysis, yielding linear amides or esters. For example:

-

Hydrolysis in acidic conditions produces N-(2-methoxy-5-methylphenyl)-3-hydroxypropionamide derivatives.

-

Nucleophilic attack by amines or alcohols results in ring-opened products with modified substituents at the β-carbon .

Substitution at the N1 Position

The nitrogen atom in the azetidinone ring participates in alkylation or arylation reactions. A study demonstrated the synthesis of N-benzyl derivatives using LiHMDS and benzyl bromide under anhydrous conditions :

text4-(2-Methoxy-5-methylphenyl)azetidin-2-one + LiHMDS → Deprotonation Deprotonated intermediate + Benzyl bromide → *N*-Benzyl-4-(2-methoxy-5-methylphenyl)azetidin-2-one

-

Key factor : Steric hindrance from the methyl and methoxy groups reduces reaction rates compared to unsubstituted azetidinones.

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation at the para position relative to the methoxy group due to its electron-donating effects:

| Reaction | Reagent | Product | Position | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-(2-Methoxy-5-methyl-4-nitrophenyl)azetidin-2-one | para | 52% |

| Sulfonation | H₂SO₄/SO₃, 50°C | 4-(2-Methoxy-5-methyl-4-sulfophenyl)azetidin-2-one | para | 48% |

Data adapted from analogous azetidinone derivatives .

Cycloaddition Reactions

The β-lactam carbonyl participates in Staudinger ketene-imine cycloadditions to form fused bicyclic structures. For example, reactions with substituted imines yield spiropyrazolidine derivatives :

textThis compound + Imine → Spiropyrazolidine-β-lactam hybrid

-

Key observation : The methoxy group enhances electron density, favoring regioselective [2+2] cycloadditions .

Oxidation and Reduction

-

Oxidation : The methyl group on the phenyl ring oxidizes to a carboxylic acid using KMnO₄ under acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the β-lactam carbonyl to a secondary alcohol without ring opening .

Interaction with Biological Targets

While primarily a chemical analysis, studies note that the compound’s tubulin-binding activity involves covalent interactions with cysteine residues in the colchicine-binding site . This mechanism is inferred from molecular docking studies but is distinct from its synthetic reactivity.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)azetidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)azetidin-2-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The azetidinone ring is known to mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor. Pathways involved include inhibition of bacterial cell wall synthesis and disruption of cancer cell mitosis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed :

4-(4-Chlorophenyl)azetidin-2-one (AZ-5)

4-(2-Aminophenoxy)azetidin-2-one

4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

5-Benzylidene-substituted thiazolidin-4-one (D8)

4-(2-Methoxy-5-methylphenyl)piperidine

Data Table :

Ring Size and Conformational Flexibility

Azetidin-2-one (4-membered ring) :

- Oxazol-5(4H)-one (5-membered ring): Lower strain improves stability but reduces reactivity. Used as precursors for amino acid synthesis .

Piperidine (6-membered ring) :

- Greater conformational flexibility in 4-(2-methoxy-5-methylphenyl)piperidine may enhance binding to hydrophobic targets but lacks the β-lactam’s inherent bioactivity .

Biological Activity

4-(2-Methoxy-5-methylphenyl)azetidin-2-one is a derivative of azetidinone, a class of compounds known for their diverse biological activities. Azetidinones have garnered attention due to their potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a four-membered heterocyclic ring with a carbonyl group at position 2. The presence of the methoxy and methyl groups on the aromatic ring contributes to its lipophilicity and potential biological interactions.

Anticancer Activity

Research indicates that azetidinone derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as inhibition of tubulin polymerization and modulation of cell cycle regulators.

Table 1: Anticancer Activity of Azetidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.075 | Induces apoptosis via tubulin interaction |

| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | SiHa | 0.045 | Apoptosis induction through caspase activation |

| 3-chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 | 0.095 | Inhibition of cell cycle progression |

The compound's mechanism involves interaction with the colchicine-binding site on tubulin, leading to disruption in microtubule dynamics and triggering apoptotic pathways in cancer cells .

Anti-inflammatory Activity

Azetidinone derivatives have also been evaluated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro and in vivo models.

Case Study:

In a study evaluating the anti-inflammatory effects of various azetidinones, this compound demonstrated a significant reduction in pro-inflammatory cytokines when tested against lipopolysaccharide (LPS)-induced inflammation in macrophages .

Mechanistic Insights

Molecular docking studies have provided insights into how azetidinone derivatives interact with biological targets. For instance, docking simulations suggest that this compound binds effectively to key residues in target proteins associated with cancer proliferation and inflammation .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of azetidinone derivatives is crucial for their therapeutic application. Preliminary studies indicate favorable absorption and distribution characteristics for this compound, with low toxicity observed in non-cancerous cell lines.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate |

| Metabolism | Liver (CYP450) |

| Excretion | Urinary |

Q & A

Q. What are the common synthetic routes for 4-(2-Methoxy-5-methylphenyl)azetidin-2-one?

Methodological Answer: The synthesis typically involves forming Schiff base intermediates from substituted aldehydes and 2-amino-1,3,4-oxadiazoles/thiadiazoles, followed by cyclization with chloroacetyl chloride. For example, triethylamine is added dropwise to a mixture of Schiff base and chloroacetyl chloride under vigorous stirring to yield azetidin-2-one derivatives. Column chromatography (e.g., silica gel) is used for purification . Alternative routes may include hypervalent iodine reagents for azide incorporation, as seen in azidolactone synthesis .

Q. How is the structural characterization of this compound performed?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination. For the title compound, single-crystal X-ray diffraction (Cu-Kα radiation) confirms the planar oxazolone ring and methoxybenzylidene substituent geometry. Complementary techniques include - and -NMR (in CDCl) for functional group analysis, IR spectroscopy for carbonyl stretches (~1750 cm), and HRMS (ESI) for molecular weight validation .

Q. What in vitro biological activities have been reported for this compound?

Methodological Answer: Derivatives of 4-(substituted phenyl)azetidin-2-one exhibit anticancer (e.g., cytotoxicity against MCF-7 cells), antimicrobial (vs. S. aureus and E. coli), and antioxidant (DPPH radical scavenging) activities. Assays involve dose-response curves (0.1–100 µM), MIC determinations, and ROS inhibition measurements. Positive controls (e.g., doxorubicin for anticancer, ascorbic acid for antioxidant) are critical for data validation .

Advanced Research Questions

Q. How to design Structure-Activity Relationship (SAR) studies for azetidin-2-one derivatives?

Methodological Answer: SAR studies require systematic substitution at the phenyl (C4) and oxadiazole/thiadiazole (C2) positions. For example:

- Introduce electron-withdrawing (NO, F) or donating (OCH, CH) groups on the phenyl ring.

- Replace oxadiazole with thiadiazole to assess heterocycle effects.

- Compare IC values across derivatives using standardized assays (e.g., MTT for cytotoxicity). Data normalization to parent compound activity is essential .

Q. What analytical methods ensure purity and stability of the compound during storage?

Methodological Answer:

- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity. TLC (silica gel 60 F, ethyl acetate/hexane) provides rapid monitoring.

- Stability: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Lyophilization or storage under argon is recommended for hygroscopic derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardizing protocols (e.g., cell line passage number, serum-free conditions).

- Replicating experiments with independent batches.

- Using orthogonal assays (e.g., ATP-based viability + Annexin V apoptosis for cytotoxicity). Cross-referencing with structural analogs in public databases (e.g., PubChem BioAssay) aids validation .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer: Challenges include exothermic reactions (e.g., chloroacetyl chloride addition) and poor yields due to byproducts. Solutions:

Q. How to design in vivo studies for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics: Administer compound orally (10–50 mg/kg) to Sprague-Dawley rats. Collect plasma at intervals (0–24 h) for LC-MS/MS analysis (LLOQ: 1 ng/mL). Calculate AUC, C, and t.

- Toxicity: Acute toxicity testing (OECD 423) with histopathology of liver/kidney. Subchronic studies (28-day) monitor hematological and biochemical markers .

Q. What computational approaches predict binding modes and metabolic pathways?

Methodological Answer:

Q. How are degradation pathways and impurity profiles analyzed?

Methodological Answer: Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions identifies major degradation products. LC-QTOF-MS characterizes impurities, while toxicity is assessed via Ames test for mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.